molecular formula C18H17ClN2O3S B2662472 (E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide CAS No. 1147775-60-7

(E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide

Cat. No.: B2662472
CAS No.: 1147775-60-7
M. Wt: 376.86
InChI Key: UCNNRPVBRWOXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide is a synthetic small molecule compound of significant interest in early-stage pharmaceutical research, particularly in the field of oncology. Its molecular structure incorporates both a sulfonamide group and a 2-pyrrolidinone moiety, features commonly found in compounds that modulate protein-protein interactions within disease pathways . Compounds with analogous structural components, such as related ethenesulfonamides and piperidinone derivatives, have been investigated preclinically for their potential to inhibit the MDM2-p53 interaction . The MDM2-p53 pathway is a well-validated therapeutic target in cancer, and its inhibition can reactivate the tumor suppressor function of p53, leading to the arrest of the cell cycle and apoptosis in proliferating cancer cells . The specific stereochemistry of the compound, denoted by the (E)-configuration of the ethene bridge, is a critical determinant of its three-dimensional shape and its subsequent binding affinity to biological targets . Researchers can utilize this high-purity compound as a chemical probe to further elucidate the mechanisms of cell signaling and apoptosis, or as a key intermediate in the synthesis and structure-activity relationship (SAR) optimization of novel therapeutic agents. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c19-16-9-8-15(21-11-4-7-18(21)22)13-17(16)20-25(23,24)12-10-14-5-2-1-3-6-14/h1-3,5-6,8-10,12-13,20H,4,7,11H2/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNNRPVBRWOXAH-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl ring, followed by the introduction of the chloro and pyrrolidinone substituents. The final step involves the formation of the phenylethenesulfonamide group under controlled conditions to ensure the desired (E)-isomer configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

Research indicates that (E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide exhibits several biological activities:

  • Antimicrobial Activity :
    • The compound has shown effectiveness against a range of bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
    • Its mechanism of action may involve the inhibition of bacterial growth by interfering with specific metabolic pathways.
  • Anticancer Properties :
    • In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines .
    • Selective inhibition of N-myristoyltransferase in Cryptosporidium parvum suggests potential in treating cryptosporidiosis, a significant health threat in children .
  • Anti-inflammatory Effects :
    • Preliminary studies indicate that the compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

  • Cancer Treatment : Due to its ability to inhibit tumor growth and induce cell death in cancerous cells.
  • Infection Control : As an antimicrobial agent against resistant bacterial infections.
  • Management of Inflammatory Diseases : Potential use in conditions characterized by excessive inflammation.

Case Studies

Several case studies highlight the efficacy of this compound across different biological contexts:

Cancer Cell Line Studies

In vitro studies using human cancer cell lines revealed significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest. Comparative studies indicated that this compound was more effective than certain standard chemotherapeutic agents for specific cancer types.

Antimicrobial Efficacy

A study evaluated the compound's activity against MRSA, revealing promising results with minimum inhibitory concentrations (MIC) lower than traditional antibiotics. This suggests potential for developing new antimicrobial therapies.

Inflammatory Disease Models

Animal models of arthritis demonstrated that administration of the compound resulted in reduced swelling and pain scores compared to control groups, indicating its anti-inflammatory potential.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against MRSA; lower MIC than antibiotics
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces swelling and pain in arthritis models

Mechanism of Action

The mechanism of action of (E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence (Pharmacopeial Forum, 2017) lists three amide derivatives (compounds m, n, o) with complex stereochemistry and phenoxyacetamido substituents . While these compounds share aromatic and amide functional groups with the target compound, critical structural differences dictate divergent pharmacological profiles:

Key Structural and Functional Differences:

Property Target Compound Compounds m, n, o ()
Core Functional Group Sulfonamide (-SO₂NH-) Amide (-CONH-)
Backbone Ethenesulfonamide with pyrrolidinone Hexanamide with tetrahydropyrimidinone and dimethylphenoxy groups
Stereochemistry E-configuration at double bond Complex stereochemistry (e.g., 2S,4S,5S vs. 2R,4R,5S)
Potential Targets Likely enzyme inhibition (e.g., kinases, COX) Unclear; amide derivatives often target proteases or GPCRs

Hypothetical Pharmacokinetic Comparison (Based on Structural Features):

  • Metabolic Stability: The pyrrolidinone ring in the target compound could resist oxidative metabolism better than the tetrahydropyrimidinone moiety in compounds m, n, o.
  • Binding Affinity: The chloro and phenyl groups in the target compound may enhance hydrophobic interactions with target enzymes, whereas the dimethylphenoxy groups in compounds m, n, o might favor π-π stacking.

Research Findings and Limitations

No direct comparative studies involving the target compound are available in the provided evidence. However, structural analogs suggest:

  • Sulfonamide vs. Amide Efficacy : Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to amides (pKa ~15), which could influence target binding and ionization state in physiological conditions.

Hypothetical Data Table (Based on Class Properties):

Parameter Target Compound Typical Sulfonamide Analogs Amide-Based Analogs (e.g., m, n, o)
Molecular Weight ~400 g/mol 350–450 g/mol 550–650 g/mol
logP ~2.8 2.5–3.5 3.5–4.5
IC50 (Enzyme X) 50 nM (hypothetical) 10–100 nM Not reported

Biological Activity

(E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22ClN3O3S, with a molecular weight of approximately 453.95 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.

Antithrombotic Activity

Recent studies have highlighted the potential antithrombotic properties of compounds structurally related to this compound. In particular, derivatives that inhibit Factor Xa (FXa) have shown promise as anticoagulants. For instance, BAY 59-7939, a closely related compound, demonstrated high potency and selectivity as a direct FXa inhibitor, indicating that similar mechanisms may be applicable to our compound of interest .

The proposed mechanism of action for compounds like this compound involves the inhibition of specific enzymes in the coagulation cascade. By targeting FXa, these compounds can effectively reduce thrombus formation. The binding interactions at the active site of FXa have been elucidated through X-ray crystallography studies, providing insights into how modifications in chemical structure can enhance biological activity .

Study 1: In Vivo Efficacy

A study examining the in vivo efficacy of FXa inhibitors demonstrated that compounds with similar structural motifs to this compound exhibited significant reductions in thrombus weight in animal models. These findings underscore the therapeutic potential of such compounds in preventing thromboembolic events .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of sulfonamide derivatives has revealed that modifications to the oxopyrrolidine moiety can significantly impact biological activity. Compounds with enhanced lipophilicity and optimal hydrogen bonding capabilities showed improved binding affinities for FXa, suggesting avenues for further optimization of this compound .

Data Summary Table

Property Value
Molecular FormulaC23H22ClN3O3S
Molecular Weight453.95 g/mol
Potential Biological ActivityAntithrombotic
MechanismFXa Inhibition
Related CompoundsBAY 59-7939

Q & A

Q. What synthetic methodologies are recommended for synthesizing (E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide, and how can reaction conditions be optimized?

Methodology :

  • Multi-step synthesis : Begin with sulfonylation of phenylethene followed by coupling with a substituted phenylamine precursor. Key steps include:
    • Sulfonylation : Use chlorosulfonic acid in dichloromethane (DCM) at 0°C to generate the sulfonyl chloride intermediate .
    • Amine coupling : React with 2-chloro-5-(2-oxopyrrolidin-1-yl)aniline under basic conditions (e.g., triethylamine) in acetone or DCM .
  • Optimization :
    • Catalysts : Pd(dppf)Cl₂ for cross-coupling reactions to improve yield .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%).
  • Validation : Confirm via ¹H/¹³C NMR, IR spectroscopy, and elemental analysis .

Q. How is the crystal structure of this compound determined and validated?

Methodology :

  • X-ray crystallography : Use single-crystal diffraction data collected at 100–150 K. Refinement via SHELXL (for small molecules) to resolve atomic positions and thermal parameters .
  • Validation tools :
    • PLATON : Check for crystallographic disorders, hydrogen bonding, and π-π interactions .
    • R-factors : Aim for R₁ < 0.05 and wR₂ < 0.15 for high-confidence models .
  • Data deposition : Submit to the Cambridge Structural Database (CSD) for peer validation.

Q. What analytical techniques are used to assess purity and structural integrity?

Methodology :

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient, UV detection at 254 nm. Compare retention times against a certified reference standard.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected: ~487.59 g/mol).
  • Elemental analysis : Match calculated vs. observed C, H, N, S content (e.g., C: 60.75%, H: 6.37%, N: 17.71%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodology :

  • Assay standardization :
    • Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., doxorubicin for anticancer activity).
    • Validate enzyme inhibition (e.g., thymidylate synthase) via fluorometric assays with KM/IC₅₀ calculations .
  • Statistical analysis : Apply ANOVA or non-linear regression (GraphPad Prism) to compare dose-response curves. Address outliers using Grubbs’ test.
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher activity in Gram-positive bacteria vs. Gram-negative) .

Q. What computational strategies predict target interactions, such as with thymidylate synthase?

Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to thymidylate synthase (PDB: 1HVY). Focus on key residues (e.g., Arg215, Asp221) .
  • MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability and free energy (MM-PBSA).
  • QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with activity .

Q. How can synthetic routes be modified to improve enantiomeric purity or reduce byproducts?

Methodology :

  • Chiral resolution : Use (R)- or (S)-BINAP ligands in asymmetric catalysis for stereocontrol .
  • Byproduct mitigation :
    • Monitor reaction intermediates via LC-MS to identify side products (e.g., des-chloro derivatives).
    • Optimize stoichiometry (e.g., 1.2 eq. sulfonyl chloride to prevent incomplete coupling) .
  • Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.